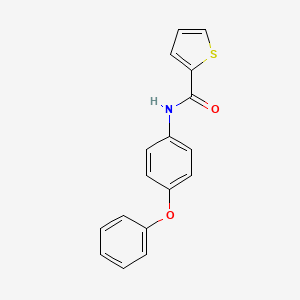

N-(4-phenoxyphenyl)thiophene-2-carboxamide

Übersicht

Beschreibung

N-(4-phenoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13NO2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-phenoxyphenyl)-2-thiophenecarboxamide is 295.06669983 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

N-(4-phenoxyphenyl)-2-thiophenecarboxamide plays a role in chemoselective synthesis processes. Singh et al. (2017) describe the use of similar benzoylisothiocyanates in the N-benzoylation of aminophenols, which leads to the formation of biologically significant compounds like N-(2-hydroxyphenyl)benzamides (Singh, Lakhan, & Singh, 2017).

Analgesic and Anti-Inflammatory Activity

Compounds structurally related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, such as 4-(2-phenoxyphenyl)semicarbazones, have been synthesized and evaluated for analgesic and anti-inflammatory activities. Rineh et al. (2007) found that some of these compounds exhibited more potent effects than standard drugs like mefenamic acid in specific tests (Rineh et al., 2007).

Inhibitor of Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been identified as potent and selective Met kinase inhibitors. Schroeder et al. (2009) discuss one such compound's advancement into phase I clinical trials due to its efficacy in inhibiting tumor growth in vivo (Schroeder et al., 2009).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

In the field of organic synthesis, compounds like phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, which are related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, are prepared for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, as noted by Beney, Boumendjel, and Mariotte (1998) (Beney, Boumendjel, & Mariotte, 1998).

Structural and Vibrational Studies

N-(4-phenoxyphenyl)-2-thiophenecarboxamide's analogues are subjects of structural and vibrational studies. Saeed, Erben, and Bolte (2011) synthesized and characterized a new thiourea derivative, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, providing insights into its molecular structure and vibrational properties (Saeed, Erben, & Bolte, 2011).

Antipathogenic Activity

Compounds structurally similar to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, such as acylthioureas, have been synthesized and characterized for their interactions with bacterial cells. Limban, Marutescu, and Chifiriuc (2011) highlight their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Liquid Crystalline Properties

The synthesis and structural analysis of thiophene-based calamitic liquid crystals, which are analogous to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been explored. Reddy et al. (2023) discuss the liquid crystalline properties of these compounds, emphasizing their importance in material science applications (Reddy et al., 2023).

Cancer Therapy Potential

Similar compounds, like N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, have been evaluated for their potential in cancer therapy. Feng et al. (2011) found that one derivative, 5j, showed promising results as a histone deacetylase inhibitor with significant efficacy against breast cancer (Feng et al., 2011).

Synthesis of Thiazole Derivatives

Thiazole derivatives, which can be synthesized from compounds like 4-hydroxybenzenecarbothioamide, have been studied for their potential medical applications. Liu Jian-p (2014) details the synthesis of such compounds, highlighting their relevance in pharmaceutical research (Liu Jian-p, 2014).

Mass Spectrometry Applications

Compounds like N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, structurally related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been used in mass spectrometry studies to understand fragmentation patterns. Bigler and Hesse (1995) discuss the ion formation through neighboring group participation, a key aspect in understanding mass spectrometry analyses (Bigler & Hesse, 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-phenoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-17(16-7-4-12-21-16)18-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOTZNVASOGRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)

![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)

![(4-chloro-2-ethylpyrazol-3-yl)-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone](/img/structure/B5639198.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5639205.png)

![{(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5639213.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5639215.png)

![2-(3-methyl-2-buten-1-yl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639218.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5639223.png)

![N-(2-fluorophenyl)-3-[1-(3-thienylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5639233.png)

![2-pyridinyl(1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B5639244.png)

![methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5639247.png)